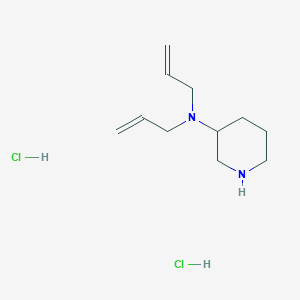

N,N-Diallyl-3-piperidinamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-bis(prop-2-enyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h3-4,11-12H,1-2,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCJWLMKFLDRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-3-piperidinamine dihydrochloride typically involves the reaction of piperidine with allyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diallyl-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diallyl-3-piperidinamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diallyl-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N,N-Diallyl-3-piperidinamine dihydrochloride, enabling comparative analysis:

Structural Analogues

a. (3S)-N-(3-Fluorobenzyl)-3-piperidinamine dihydrochloride

- Molecular Formula : C₁₂H₁₆Cl₂FN₂

- Molecular Weight : 293.18 g/mol

- Features: Contains a fluorobenzyl substituent on the piperidine nitrogen.

b. (3R,4R)-rel-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine Dihydrochloride

- Molecular Formula : C₁₄H₂₃Cl₂N₂

- Molecular Weight : 290.26 g/mol

- Applications: Used in synthesizing immunosuppressants targeting JAK3 activation, highlighting the therapeutic relevance of piperidinamine derivatives .

c. N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride

- Molecular Formula : C₁₀H₁₇Cl₂N₄

- Molecular Weight : 228.72 g/mol

- Structure : Combines pyridine and piperidine rings, enabling dual-targeting interactions in drug design .

Pharmacological Comparators

a. Vanoxerine Dihydrochloride

- Activity : CDK2/4/6 triple inhibitor with IC₅₀ values of 3.79 µM (QGY7703 cells) and 4.04 µM (Huh7 cells). Demonstrates broader anticancer activity than selective CDK inhibitors (e.g., Fluspirilene, Rafoxanide) .

- Advantage: Potentially effective against diverse cancers due to multi-kinase inhibition .

b. (S)-N,N-Dimethylpiperidin-3-amine Hydrochloride

- Molecular Formula : C₇H₁₇ClN₂

- Molecular Weight : 164.68 g/mol

- Application : Pharmaceutical intermediate in skincare and medical ingredient synthesis, emphasizing the versatility of piperidinamine salts .

Physicochemical Properties

*Hypothetical data inferred from structural analogues.

Biologische Aktivität

N,N-Diallyl-3-piperidinamine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of two allyl groups attached to the nitrogen atom of the piperidine ring. The dihydrochloride form indicates that it is a salt, enhancing its solubility and stability in aqueous environments.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, making them significant targets in drug development .

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation could have implications for conditions such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound:

- Analgesic Effects : Animal models have shown that this compound possesses analgesic properties, potentially through interactions with opioid receptors. This suggests a possible role in pain management therapies .

- Neuroprotective Effects : Studies involving neurodegenerative models indicate that this compound may protect neuronal cells from oxidative stress, highlighting its potential as a neuroprotective agent .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Neurological Disorders :

Summary of Findings

The biological activity of this compound encompasses a range of effects on cellular proliferation, antimicrobial activity, analgesic properties, and neuroprotection. Its interactions with GPCRs and neurotransmitter systems highlight its potential as a therapeutic agent across various medical fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Diallyl-3-piperidinamine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For similar dihydrochloride compounds (e.g., phenylalanine-arginine-β-naphthylamide dihydrochloride), protocols use controlled alkylation of piperidine derivatives followed by hydrochloric acid salt formation. Purification via recrystallization in ethanol/water mixtures is common. Characterization should include , , and HPLC (≥98% purity) to confirm structure and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Hygroscopic dihydrochlorides (e.g., PAβN dihydrochloride) require desiccants like silica gel. Safety protocols mandate PPE (gloves, lab coats) and fume hoods during handling to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., amine, aliphatic C-H stretches).

- HPLC with UV/Vis detection : Quantify purity and detect impurities (e.g., unreacted precursors).

- X-ray crystallography (if crystalline): Resolve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Standardize protocols using CLSI guidelines:

- Broth microdilution : Test against reference strains (e.g., P. aeruginosa ATCC 27853) with controls.

- Time-kill assays : Compare bactericidal kinetics under consistent pH/temperature.

- Statistical analysis : Apply ANOVA to evaluate significance of potency differences .

Q. What in vivo experimental designs are optimal for evaluating this compound’s safety and pharmacokinetics?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with escalating doses:

- Acute toxicity : LD determination via oral/intravenous administration.

- Tissue distribution : LC-MS/MS to quantify compound levels in plasma, liver, and kidneys.

- Histopathology : Assess organ toxicity (e.g., liver necrosis, renal tubule damage).

- Metabolic stability : Incubate with liver microsomes to identify major metabolites .

Q. How does the cationic nature of this compound influence its interaction with bacterial membranes?

- Methodological Answer : The compound’s dicationic structure (like octenidine dihydrochloride) disrupts bacterial membranes via electrostatic binding to anionic phospholipids. Experimental approaches:

- Fluorescence assays : Use propidium iodide to monitor membrane permeability.

- Electron microscopy : Visualize membrane disruption in Staphylococcus aureus.

- Zeta potential measurements : Quantify changes in membrane surface charge post-exposure .

Q. What strategies mitigate cytotoxicity of this compound in mammalian cell cultures?

- Methodological Answer : Optimize concentration thresholds using:

- MTT assays : Determine IC values in fibroblasts (e.g., NIH/3T3).

- Chelating agents : Add EDTA to reduce non-specific metal interactions.

- Encapsulation : Use liposomes or cyclodextrins to enhance biocompatibility.

- Comparative studies : Benchmark against less cytotoxic analogs (e.g., chlorhexidine) .

Methodological Considerations for Data Reproducibility

- Reference standards : Use certified impurities (e.g., dihydrochloride derivatives in ) to validate analytical methods.

- Batch consistency : Document synthesis conditions (temperature, solvent ratios) to minimize variability.

- Open data sharing : Publish raw spectral/chromatographic data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.